4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide
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Overview
Description
4-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, an isoindoline moiety, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Biochemical Pathways
The compound could potentially influence a variety of pathways depending on its targets and mode of action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide typically involves multiple steps:
Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the reaction of phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline-1,3-dione.
Pyrazole Ring Formation: The pyrazole ring is often constructed via the condensation of a 1,3-diketone with hydrazine or its derivatives.
Coupling Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially converting them to hydroxyl groups.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the carboxamide group, where different amines can replace the diethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.
Medicine
In medicine, research has focused on the compound’s potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and cancer progression, making it a promising lead compound for drug development.
Industry
Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
Uniqueness
Compared to these similar compounds, 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide is unique due to its specific substitution pattern and the presence of the diethylamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-5-21(6-2)19(26)23-13(4)16(12(3)20-23)11-22-17(24)14-9-7-8-10-15(14)18(22)25/h7-10H,5-6,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKZSOLOQAFJAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1C(=C(C(=N1)C)CN2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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